molecular formula C15H17N3O5 B2427140 Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1338657-49-0

Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B2427140
CAS No.: 1338657-49-0
M. Wt: 319.317
InChI Key: OMWSXVKUOQTTBQ-UHFFFAOYSA-N
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Description

Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a 1,3-benzodioxole and 1,2,4-oxadiazole moiety.

Properties

IUPAC Name

tert-butyl N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-15(2,3)22-14(19)16-7-12-17-13(18-23-12)9-4-5-10-11(6-9)21-8-20-10/h4-6H,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWSXVKUOQTTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of the 1,2,4-oxadiazole class exhibit promising antimicrobial properties. For instance, modifications to this class have been made to improve permeability and target specific bacterial pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium . The compound's structure allows it to interact effectively with bacterial membranes, showcasing its potential as a lead compound for developing new antimicrobial agents.

Drug Development

Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate has been explored for its role in developing drugs targeting various physiological conditions. Its unique chemical structure can be modified to enhance its therapeutic efficacy while minimizing side effects. For example, research has focused on optimizing the analogues of this compound for better bioavailability and reduced toxicity .

Potential in Treating Gastrointestinal Infections

The compound has been identified as a candidate for treating gastrointestinal infections due to its ability to remain active against pathogens within the gut while potentially being poorly absorbed systemically. This characteristic is advantageous for developing localized treatments .

Study on Antimicrobial Agents

A significant study investigated the efficacy of modified 1,2,4-oxadiazole compounds against gastrointestinal pathogens. The findings indicated that specific modifications led to increased potency against C. difficile, with a minimum inhibitory concentration comparable to established antibiotics like vancomycin . This study underscores the potential of this compound derivatives in addressing antibiotic resistance.

Development of Colon-targeted Therapies

Another research effort involved creating colon-targeted therapies utilizing compounds from the oxadiazole class. The study highlighted how structural modifications could enhance targeting capabilities while maintaining antimicrobial activity. These developments are crucial for addressing infections that are resistant to conventional treatments .

Mechanism of Action

The mechanism of action of Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate involves its interaction with cellular proteins and enzymes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . This leads to mitotic blockade and subsequent cell death.

Biological Activity

Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O4C_{13}H_{15}N_{3}O_{4}, with a molecular weight of approximately 273.28 g/mol. The compound features a tert-butyl group linked to an oxadiazole ring that is further substituted with a benzodioxole moiety. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : The initial step involves the condensation of appropriate hydrazones with carboxylic acids or their derivatives.
  • Substitution Reactions : The introduction of the benzodioxole group can be achieved through electrophilic aromatic substitution.
  • Carbamate Formation : The final step includes the reaction of the oxadiazole derivative with tert-butyl chloroformate to yield the carbamate.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:

  • Antibacterial Effects : Compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15110 nM
Escherichia coli1290 nM

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death .
  • Modulation of Signaling Pathways : By interacting with various cellular receptors or signaling molecules, the compound may alter cellular responses to external stimuli.

Case Study 1: Antibacterial Screening

A study involving a series of oxadiazole derivatives demonstrated that certain modifications led to enhanced antibacterial activity against Sarcina and Staphylococcus aureus. The results indicated that structural variations significantly impact efficacy .

Case Study 2: Anticancer Efficacy

In a recent investigation into anticancer agents, Tert-butyl derivatives were tested against various human cancer cell lines (e.g., HepG2). The results showed a dose-dependent increase in cytotoxicity with IC50 values indicating potent activity .

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